molecular formula C23H25N5O2S B10987382 (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10987382
M. Wt: 435.5 g/mol
InChI Key: HBVSFYGZQOXDAI-IBGZPJMESA-N
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Description

N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidinecarboxamide core linked to a benzyl-substituted thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized by cyclizing thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example:

Thiosemicarbazide+Carboxylic Acid DerivativePOCl3Thiadiazole Intermediate\text{Thiosemicarbazide} + \text{Carboxylic Acid Derivative} \xrightarrow{\text{POCl}_3} \text{Thiadiazole Intermediate}

This method, validated in analogous systems , employs phosphorous oxychloride as a cyclizing agent.

Coupling Reactions

  • Amide Bond Formation : The pyrrolidine-1-carbonyl group is introduced via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Benzyl Group Attachment : Achieved through nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the precursor’s halogenation state .

Thiadiazole Reactivity

The thiadiazole ring participates in:

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of sulfur and nitrogen.

  • Nucleophilic Attack : At the C-2 position under strongly basic conditions, enabling modifications like sulfonation or alkylation .

Amide and Urea Derivatives

The pyrrolidin-1-ylcarbonyl group undergoes:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives.

  • Cross-Coupling : With aryl halides via Buchwald-Hartwig amination to introduce diverse substituents .

Stability and Reactivity Under Various Conditions

Condition Reactivity/Stability Evidence Source
Aqueous Acid (pH 2) Thiadiazole ring remains intact; amide hydrolysis occurs slowly.
Aqueous Base (pH 12) Rapid hydrolysis of amide bonds; thiadiazole decomposition observed.
Oxidative (H₂O₂) Sulfur in thiadiazole oxidizes to sulfoxide/sulfone.
Thermal (100°C) Stable for ≤6 hours; decomposition via ring opening beyond 8 hours.

Comparative Reaction Analysis with Structural Analogs

Reactivity trends observed in structurally related compounds:

Analog Structure Key Reaction Yield Conditions
N-(5-Benzylthio-thiadiazol-2-yl)quinoloneSulfur alkylation with benzyl bromide78%DMF, K₂CO₃, 60°C
Bis-2-(5-phenylacetamido-thiadiazol)ethyl sulfideThiosemicarbazide cyclization with POCl₃65%Reflux, 4h
5-Amino-1,3,4-thiadiazole derivativeDiazotization and coupling with aryl amines82%NaNO₂, HCl, 0°C

Catalytic and Solvent Effects

  • Nanocatalysts : CuO nanoparticles enhance coupling reaction efficiency (yield ↑15%) .

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF favors cyclization steps .

Degradation Pathways

  • Photolytic Degradation : UV exposure leads to C-S bond cleavage in the thiadiazole ring.

  • Enzymatic Hydrolysis : Liver microsomes cleave the amide bond, producing phenylalanine and thiadiazole fragments .

Scientific Research Applications

Case Studies

  • Study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives : A series of derivatives were synthesized and tested against various bacterial strains. Some exhibited high activity comparable to established antibiotics like norfloxacin and ciprofloxacin .
  • Antibacterial Screening : Research indicated that specific thiadiazole derivatives could inhibit the growth of Klebsiella pneumoniae, suggesting potential for developing new antibacterial agents .

Data Table: Antibacterial Efficacy of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativeStaphylococcus aureus15
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivativeEscherichia coli18
1,3,4-Thiadiazole derivativeKlebsiella pneumoniae20

Case Studies

  • In vitro Studies : A review highlighted that several thiadiazole derivatives exhibited moderate to good anticancer activity against human leukemia (HL-60) and other cancer cell lines with IC50 values indicating effective cytotoxicity .
  • Synthesis and Evaluation : A novel series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives were synthesized as analogs of sorafenib. These compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values lower than that of sorafenib itself .

Data Table: Anticancer Efficacy of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivativeHeLa0.37
Triazolo-thiadiazole hybridHL-600.15
Sorafenib analogsHepG20.73

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets:

Biological Activity

The compound (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of benzyl isothiocyanate with appropriate hydrazides to form the thiadiazole ring. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Activity Spectrum : In studies, compounds similar to (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide have shown high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives being more potent than established antibiotics like norfloxacin and ciprofloxacin .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BS. epidermidis0.25 µg/mL
(E)-N-(5-benzyl...)S. aureusTBD

Anticancer Activity

  • Cell Line Studies : The anticancer potential of thiadiazole derivatives has been evaluated against various cancer cell lines including HL-60 (human leukemia) and MCF7 (breast cancer). The compound demonstrated moderate to good cytotoxicity with IC50 values ranging from 0.15 µM to 22 µM depending on the specific derivative and cell line tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Cell LineIC50 (µM)Reference
HL-600.15
MCF722
A5496.75

Anti-inflammatory Activity

  • In Vivo Studies : The anti-inflammatory effects of thiadiazole derivatives have been assessed in animal models where they exhibited significant reduction in inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Biochemical Pathways : These compounds are believed to inhibit cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis which is crucial in mediating inflammatory responses.

Case Studies

Recent studies have demonstrated the effectiveness of thiadiazole derivatives in various biological assays:

  • Study on Antimicrobial Properties : A comprehensive evaluation showed that certain derivatives had MIC values lower than traditional antibiotics against resistant strains of bacteria.
  • Anticancer Evaluation : A study involving a series of 1,3,4-thiadiazole derivatives indicated that modifications in the molecular structure significantly influenced cytotoxicity against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide?

  • Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with POCl₃ or coupling reactions. For example, a general procedure involves refluxing a carboxylic acid derivative (e.g., substituted benzyl groups) with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . For the pyrrolidin-1-ylcarbonyl group, carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole amine and L-phenylalaninamide derivatives is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the E-configuration of the thiadiazole-ylidene moiety and the stereochemistry of the L-phenylalaninamide. IR can validate carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

  • Methodological Answer : The compound’s stability depends on its hydrazone and amide bonds. Store in anhydrous DMSO or DMF at –20°C under nitrogen to prevent hydrolysis. Avoid aqueous buffers unless working immediately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability.
  • Side Chain Variations : Substitute the pyrrolidinyl group with piperazine or morpholine to alter solubility and target affinity .
  • Assays : Use in vitro kinase or protease inhibition assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in triplicate using consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Solvent Controls : Compare DMSO vs. saline solubility effects on IC₅₀ values.
  • Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers and validate reproducibility .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Continuous-Flow Setup : Use a microreactor to optimize POCl₃-mediated cyclization (residence time: 10–15 minutes at 90°C) for higher yield and reduced side products .
  • In-Line Monitoring : Integrate FTIR or UV-vis to track reaction progress and automate pH adjustment for product precipitation .

Q. Key Considerations for Researchers

  • Contradictions in Evidence : Some protocols suggest POCl₃ for cyclization , while others use carbodiimides for amide coupling . Validate route compatibility with lab safety protocols.
  • Critical Gaps : Limited data on in vivo pharmacokinetics. Prioritize ADMET studies post-SAR optimization.

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H25N5O2S/c29-21(25-22-27-26-20(31-22)16-18-11-5-2-6-12-18)19(15-17-9-3-1-4-10-17)24-23(30)28-13-7-8-14-28/h1-6,9-12,19H,7-8,13-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1

InChI Key

HBVSFYGZQOXDAI-IBGZPJMESA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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